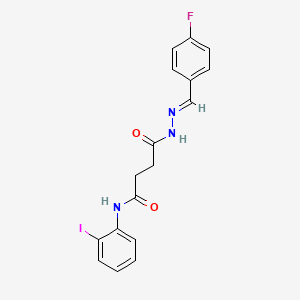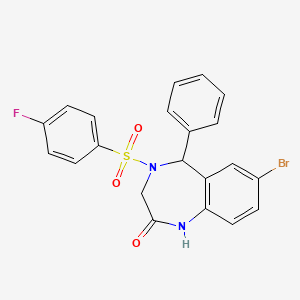
2'-Iodosuccinanilic acid N'-(4-fluorobenzylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an iodo group, a succinanilic acid moiety, and a hydrazide linkage with a 4-fluorobenzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide typically involves the reaction of 2’-iodosuccinanilic acid with 4-fluorobenzylidenehydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 2’-Iodosuccinanilic Acid: This can be achieved by iodination of succinanilic acid using iodine and an oxidizing agent.
Preparation of 4-Fluorobenzylidenehydrazine: This involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 2’-iodosuccinanilic acid with 4-fluorobenzylidenehydrazine under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
科学的研究の応用
2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or activation of their functions. The presence of the iodo and fluorobenzylidene groups enhances its ability to interact with biological molecules through halogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 2’-Iodosuccinanilic acid N’-(4-chlorobenzylidene)hydrazide
- 2’-Iodosuccinanilic acid N’-(4-bromobenzylidene)hydrazide
- 2’-Iodosuccinanilic acid N’-(4-methylbenzylidene)hydrazide
Uniqueness
2’-Iodosuccinanilic acid N’-(4-fluorobenzylidene)hydrazide is unique due to the presence of the fluorobenzylidene group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical and biological processes compared to its analogs with different substituents.
特性
分子式 |
C17H15FIN3O2 |
|---|---|
分子量 |
439.22 g/mol |
IUPAC名 |
N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(2-iodophenyl)butanediamide |
InChI |
InChI=1S/C17H15FIN3O2/c18-13-7-5-12(6-8-13)11-20-22-17(24)10-9-16(23)21-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+ |
InChIキー |
MXCWTDRMZHORBR-RGVLZGJSSA-N |
異性体SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)F)I |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-chlorobenzyl)-7-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11566639.png)
![N-(4-{[(2E)-2-octylidenehydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11566641.png)
![N-(2,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566643.png)
![N-cyclohexyl-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11566655.png)
![2-(3-Bromophenoxy)-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11566656.png)
![4-bromo-2-chloro-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11566666.png)
![(3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B11566668.png)

![3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11566674.png)
![[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl](phenyl)methanone](/img/structure/B11566676.png)
![2-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11566678.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11566679.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11566682.png)
![N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11566687.png)
